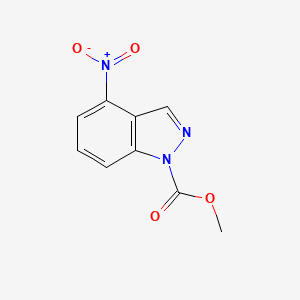

methyl 4-nitro-1H-indazole-1-carboxylate

概述

描述

Methyl 4-nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a versatile compound for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method is the nitration of 1H-indazole-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-1H-indazole-1-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.

化学反应分析

Types of Reactions: Methyl 4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Reduction: 4-amino-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Ester Hydrolysis: 4-nitro-1H-indazole-1-carboxylic acid.

科学研究应用

While a comprehensive overview of the applications of "methyl 4-nitro-1H-indazole-1-carboxylate" is not available from the search results, the data indicates its role as a chemical intermediate in the synthesis of various indazole derivatives, which have a range of applications .

Indazole Derivatives and Applications

N-heterocycles, such as indazole derivatives, exhibit significant biological activities, including nitric oxide synthase (NOS) inhibitors, kinase inhibitors, anti-inflammatory, anticancer, antimicrobial, antifungal, antimalarial, and antileishmanial agents . Indazole scaffolds are used in some commercially available anticancer and anti-inflammatory drugs . Besides biological properties, indazole derivatives have the potential to be used as corrosion inhibitors, components for OLEDs and battery applications, and as copolymerizing molecules for new materials .

Synthesis and Reactions

Methyl 1-methyl-1H-indazole-4-carboxylate can be used as a starting material in oxidative arylation reactions . However, the yield of the arylation reaction may decrease compared to using 1-methyl-4-nitro-1H-indazole as a substrate . For example, when methyl 1-methyl-1H-indazole-4-carboxylate is involved as a starting material, the yield of the arylation reaction decreased compared to the same experiment with 1-methyl-4- nitro-1H-indazole as substrate . The desired products were isolated in moderate to acceptable yields ranging from 30 to 57% . Moreover, a mixture of two isomers was obtained with 1,3-dichlorobenzene, while nitro substrate 1 gave the single meta-isomer with 72% yield . Condensation reactions can occur with carbonyl compounds or other nucleophiles to form cyclic compounds or larger molecules .

Antimicrobial Activity

Some synthesized sulfonamide and carbamate derivatives of 5-nitro-1H-indazole exhibit antimicrobial activity . Specific compounds showed high antibacterial activity against L. bacillus and S. aureus, while others exhibited good activity against E. coli and P. florescensa . Certain compounds also demonstrated good antifungal activity against tested fungal strains .

作用机制

The mechanism of action of methyl 4-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The exact pathways and molecular targets involved can vary based on the specific biological context.

相似化合物的比较

Methyl 4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:

Methyl 4-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activities.

Methyl 4-chloro-1H-indazole-1-carboxylate:

Methyl 4-methyl-1H-indazole-1-carboxylate: Has a methyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for various chemical transformations and biological activities.

生物活性

Methyl 4-nitro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C8H8N2O3. The compound features a nitro group (-NO2) at the 4-position of the indazole ring, which is crucial for its biological activity. The carboxylate functional group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may exert antimicrobial or anticancer effects. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways within cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism involves the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, derivatives have shown significant cytotoxicity against colon cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the indazole ring in determining the biological activity of this compound. Modifications at various positions can enhance or diminish its potency against specific targets:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Nitro) | Essential for antimicrobial and anticancer activity |

| 6-position | Influences enzyme inhibition potency |

| Carboxylate group | Affects solubility and bioavailability |

Study on Antitumor Effects

A study published in Molecules explored the antitumor effects of this compound derivatives in mouse models. The results indicated that certain derivatives significantly reduced tumor size and improved survival rates compared to controls. The most effective compounds were those that retained the nitro group while incorporating additional functional groups to enhance solubility and cellular uptake .

Antimicrobial Efficacy Assessment

In another investigation, researchers assessed the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating its potential as a broad-spectrum antimicrobial agent .

属性

IUPAC Name |

methyl 4-nitroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)11-7-3-2-4-8(12(14)15)6(7)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTCGUBUWFAJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621829 | |

| Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581812-75-1 | |

| Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581812-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。